

IUPAC name for 4-tert-Butylphenacyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-tert-Butylphenacyl chloride**

Cat. No.: **B1581446**

[Get Quote](#)

An In-depth Technical Guide to 1-(4-tert-butylphenyl)-2-chloroethanone (**4-tert-Butylphenacyl chloride**)

Abstract

This technical guide provides a comprehensive overview of 1-(4-tert-butylphenyl)-2-chloroethanone, commonly known as **4-tert-Butylphenacyl chloride**. The document details its chemical identity, physicochemical properties, synthetic methodologies, and established safety protocols. Emphasis is placed on its role as a versatile chemical intermediate, contextualized within the broader applications of α -chloroacetophenones in medicinal chemistry and materials science. The guide is intended for researchers, synthetic chemists, and drug development professionals who utilize functionalized aromatic ketones as building blocks for complex molecular architectures.

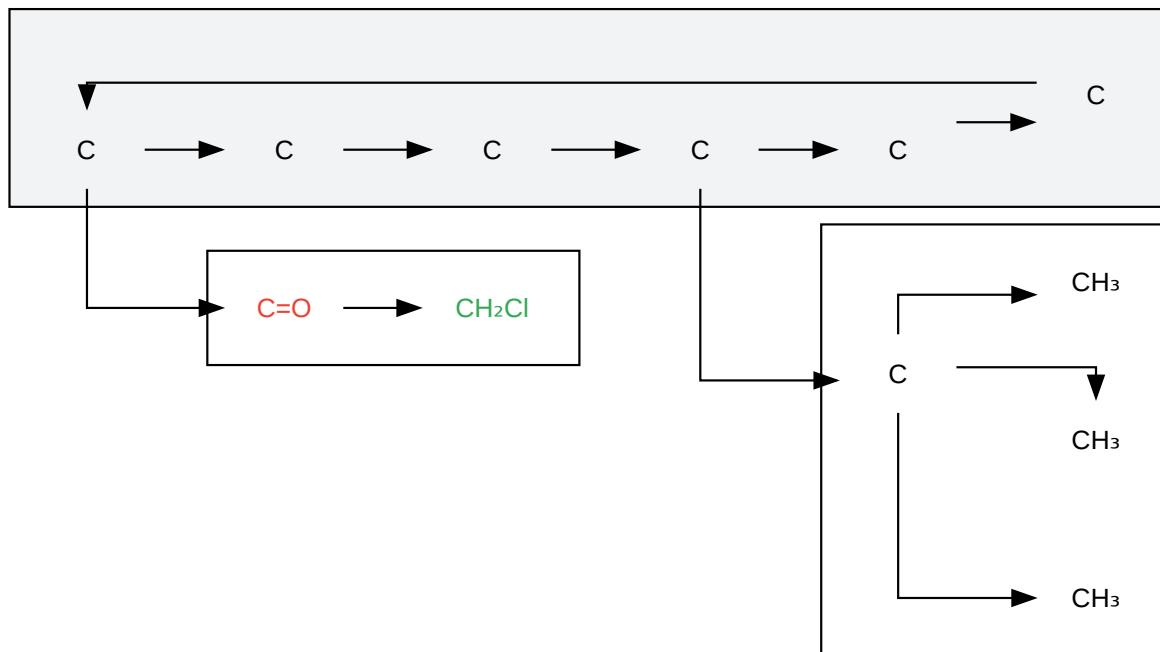
Chemical Identity and Structure

Correct and unambiguous identification of a chemical entity is foundational for scientific research. This section establishes the formal nomenclature and structural representation of the topic compound.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1-(4-tert-butylphenyl)-2-chloroethanone.^[1] This name precisely describes the molecular structure: an ethanone core substituted with a chlorine atom

at the second carbon (the α -carbon) and a 4-tert-butylphenyl group at the first carbon (the carbonyl carbon).


Common Synonyms

In commercial and laboratory settings, this compound is frequently identified by several common or trivial names. Understanding these synonyms is crucial for effective literature and database searches.

- **4-tert-Butylphenacyl chloride**
- 2-Chloro-1-(4-tert-butylphenyl)ethanone
- 4'-tert-Butyl-2-chloroacetophenone
- 1-(4-(tert-butyl)phenyl)-2-chloroethan-1-one[2]

Chemical Structure

The structural formula provides a clear visualization of the atomic connectivity and functional groups. The molecule consists of a central chloroacetophenone core, with a bulky tert-butyl group positioned at the para-position of the phenyl ring.

[Click to download full resolution via product page](#)

Caption: 2D Structure of 1-(4-tert-butylphenyl)-2-chloroethanone.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and application. The data below is compiled from commercial supplier technical data sheets and chemical databases.

Property	Value	Source(s)
CAS Number	21886-62-4	[1] [2]
Molecular Formula	C ₁₂ H ₁₅ ClO	[1] [2]
Molecular Weight	210.70 g/mol	[1] [2]
Appearance	Solid	
Melting Point	31-36 °C	
Boiling Point	142-146 °C @ 1 mmHg	
Purity	Typically ≥95%	

Synthesis Methodologies

As a functionalized intermediate, 1-(4-tert-butylphenyl)-2-chloroethanone is not naturally occurring and must be prepared via synthetic organic chemistry. The primary routes involve the modification of a substituted aromatic ketone precursor.

Rationale for Synthetic Approach

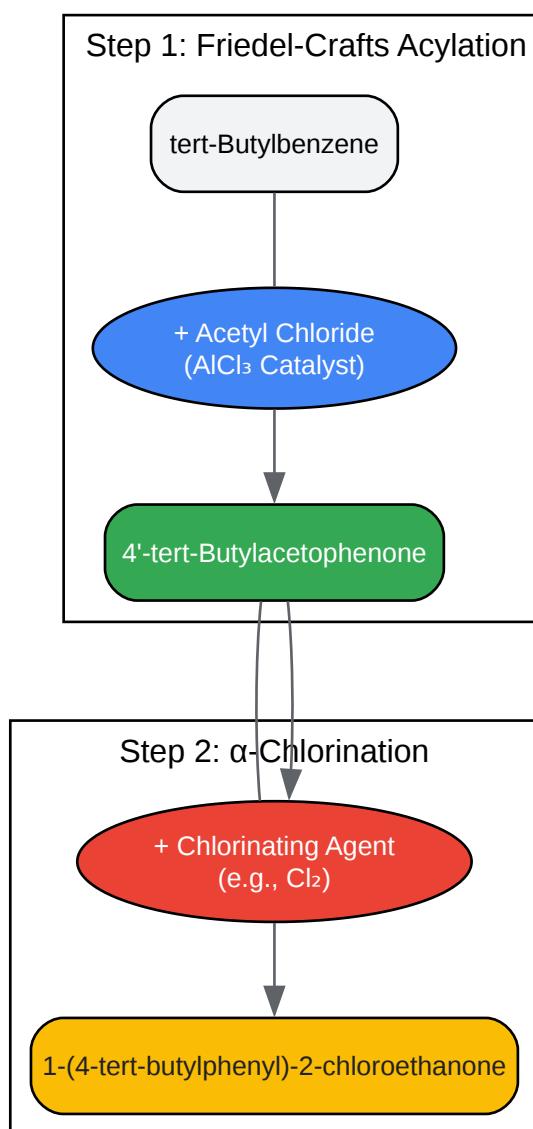
The synthesis of α -chloro ketones can generally be achieved through two primary strategies:

- Two-Step Approach: This involves an initial Friedel-Crafts acylation to form the parent ketone, followed by a selective α -chlorination. This is a robust and well-documented method.
- One-Step Approach: A direct Friedel-Crafts acylation using chloroacetyl chloride, which installs both the carbonyl and the α -chloro group simultaneously. This method is more atom-economical but can be sensitive to catalyst and substrate choice.

Experimental Protocol: Two-Step Synthesis

This method provides high yields and purity by separating the ketone formation from the chlorination step.

This reaction introduces the acetyl group onto the tert-butylbenzene ring.


- Reaction: tert-Butylbenzene + Acetyl chloride \rightarrow 4'-tert-Butylacetophenone

- Catalyst: Anhydrous Aluminum Chloride (AlCl_3)
- Procedure Outline:
 - Charge a reaction vessel with an appropriate solvent (e.g., carbon tetrachloride or dichloromethane) and anhydrous aluminum chloride under an inert atmosphere (N_2 or Ar).
 - Cool the mixture to below 10 °C using an ice bath.
 - Slowly add acetyl chloride to the stirred suspension.
 - Over a period of 1-3 hours, add tert-butylbenzene dropwise, maintaining the temperature below 5 °C to control the exothermic reaction and prevent side products.^[3]
 - After the addition is complete, allow the mixture to stir for an additional hour.
 - Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
 - Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO_4), and remove the solvent under reduced pressure to yield crude 4'-tert-butylacetophenone.^[3] The product can be purified by vacuum distillation.

This step selectively introduces a chlorine atom at the methyl group adjacent to the carbonyl.

- Reaction: 4'-tert-Butylacetophenone + Chlorinating Agent → 1-(4-tert-butylphenyl)-2-chloroethanone
- Chlorinating Agents: Sulfuryl chloride (SO_2Cl_2), Chlorine gas (Cl_2), or N-Chlorosuccinimide (NCS).
- Procedure Outline (using Cl_2 gas):
 - Dissolve the 4'-tert-butylacetophenone from Step 1 in a suitable solvent, such as glacial acetic acid.^[3]
 - Heat the mixture to approximately 60 °C.

- Bubble chlorine gas into the reaction mixture at a controlled rate. The reaction progress should be monitored closely by GC or TLC to prevent over-chlorination (i.e., formation of di- and tri-chloro species).
- Upon completion, purge the system with nitrogen to remove excess chlorine and HCl gas.
- The product can be isolated by adding water to precipitate the chlorinated ketone, followed by filtration, washing, and drying. Recrystallization or column chromatography can be used for further purification.

[Click to download full resolution via product page](#)

Caption: Two-step synthesis workflow for the target compound.

Applications in Research and Development

While specific, high-volume applications for 1-(4-tert-butylphenyl)-2-chloroethanone are not extensively documented in mainstream literature, its value is derived from its chemical class (α -chloroacetophenones) and the presence of the tert-butyl moiety.

Role as a Synthetic Intermediate

The primary utility of this compound is as a versatile building block. The α -chloro ketone is a bifunctional handle:

- **Electrophilic Carbonyl:** The carbonyl carbon is susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums) to form tertiary alcohols.
- **Reactive α -Carbon:** The chlorine atom is a good leaving group, making the adjacent carbon an excellent site for nucleophilic substitution (S_N2 reactions). This allows for the facile introduction of various functional groups, including amines, azides, thiols, and alkoxides.

This dual reactivity makes it a key precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors where substituted aromatic ketones are common structural motifs.^{[4][5]}

Significance of the tert-Butyl Group in Medicinal Chemistry

The para-substituted tert-butyl group is not merely a passive structural component; it is a deliberate design element in medicinal chemistry.

- **Steric Bulk:** The large size of the tert-butyl group can serve as a "steric shield," influencing the binding orientation of a molecule within a biological target (e.g., an enzyme's active site). It can also hinder metabolic attack at adjacent positions, thereby increasing the compound's *in vivo* half-life.
- **Lipophilicity:** The tert-butyl group is highly lipophilic (fat-soluble). Its inclusion can significantly increase a molecule's LogP value, which can enhance its ability to cross cell membranes.^[6]

This property is critical for oral bioavailability and CNS penetration.

- Metabolic Stability: While the methyl groups of the tert-butyl moiety can be oxidized by cytochrome P450 enzymes, the quaternary carbon itself is metabolically stable. This makes it a common isostere for other, more labile groups.[\[6\]](#)

Given these principles, 1-(4-tert-butylphenyl)-2-chloroethanone is an ideal starting material for generating libraries of compounds for drug discovery programs, particularly in the development of analgesics, anti-inflammatory agents, and antiallergic drugs where similar scaffolds have proven effective.[\[5\]](#)[\[7\]](#)

Safety and Handling

As with all reactive chemical intermediates, proper handling and safety precautions are paramount. The following information is based on Globally Harmonized System (GHS) classifications.

- Hazard Class: Corrosive.
- GHS Pictogram: GHS05 (Corrosion).
- Hazard Statements:
 - H314: Causes severe skin burns and eye damage.
 - H318: Causes serious eye damage.
 - H335: May cause respiratory irritation.[\[5\]](#)
- Precautionary Statements:
 - P260: Do not breathe dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[5\]](#)
 - P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P310: Immediately call a POISON CENTER or doctor/physician.

Handling Recommendations:

- Always handle this compound inside a certified chemical fume hood.
- Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.
- Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Recommended storage is under an inert atmosphere at 2-8°C.^[2]

Spectroscopic Data

Full characterization of 1-(4-tert-butylphenyl)-2-chloroethanone requires instrumental analysis. While specific spectra are not reproduced here, typical analytical data can be found in public databases and from commercial suppliers. Researchers should obtain lot-specific Certificates of Analysis (CofA) for definitive data.

- ^1H NMR: Expected signals would include aromatic protons in the 7-8 ppm range, a singlet for the $-\text{CH}_2\text{Cl}$ group, and a singlet for the tert-butyl protons.
- ^{13}C NMR: Signals corresponding to the carbonyl carbon, aromatic carbons, the $-\text{CH}_2\text{Cl}$ carbon, and the quaternary and methyl carbons of the tert-butyl group are expected.
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including isotopic peaks for the chlorine atom.
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl ($\text{C}=\text{O}$) stretch would be prominent.

Authoritative spectral data can be accessed through databases such as PubChem and from the technical documentation provided by chemical suppliers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Tert-butylphenyl)-2-chloroethan-1-one | C12H15ClO | CID 229661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 21886-62-4|1-(4-(tert-Butyl)phenyl)-2-chloroethanone|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [IUPAC name for 4-tert-Butylphenacyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581446#iupac-name-for-4-tert-butylphenacyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com